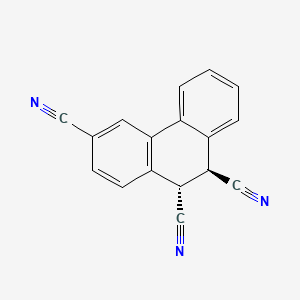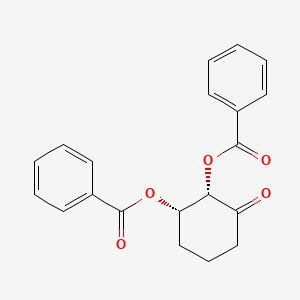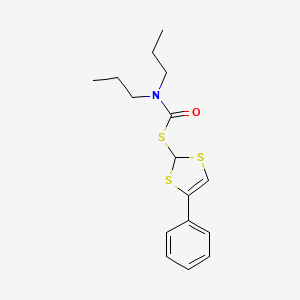
Methanesulfonic acid;(4-tridecoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;(4-tridecoxyphenyl)methanol is a compound that combines the properties of methanesulfonic acid and (4-tridecoxyphenyl)methanol. Methanesulfonic acid is a strong acid with the molecular formula CH₃SO₃H, known for its high chemical stability and low toxicity . (4-tridecoxyphenyl)methanol is an organic compound with a phenolic structure, often used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using sulfur trioxide or oleum at elevated pressures and moderate temperatures . The reaction is typically carried out in an electrochemical reactor, which enhances the selectivity and yield of the product .
(4-tridecoxyphenyl)methanol can be synthesized through the alkylation of phenol with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . For (4-tridecoxyphenyl)methanol, industrial production typically involves large-scale alkylation reactions using automated reactors to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a non-oxidizing acid, making it suitable for reactions that require strong acidity without oxidation.
(4-tridecoxyphenyl)methanol can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride.
Major Products
Esterification: Methanesulfonic acid reacts with alcohols to form esters.
Oxidation: (4-tridecoxyphenyl)methanol can be oxidized to (4-tridecoxyphenyl)aldehyde or (4-tridecoxyphenyl)carboxylic acid.
Substitution: Halogenation of (4-tridecoxyphenyl)methanol can produce halogenated derivatives.
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a catalyst for esterification and alkylation reactions . It is also employed in electrochemical applications, such as the electrodeposition of metals and in redox flow batteries .
(4-tridecoxyphenyl)methanol is used in organic synthesis as an intermediate for the production of various pharmaceuticals and agrochemicals. It also finds applications in the development of surfactants and emulsifiers.
Mechanism of Action
Methanesulfonic acid acts as a Brønsted acid, donating protons to various substrates, thereby facilitating a wide range of chemical reactions . Its high acidity and stability make it an effective catalyst in many industrial processes.
(4-tridecoxyphenyl)methanol exerts its effects through its phenolic hydroxyl group, which can participate in hydrogen bonding and other interactions with biological molecules. This makes it useful in medicinal chemistry for the development of drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Like methanesulfonic acid, sulfuric acid is a strong acid used in various industrial processes.
Phenol: (4-tridecoxyphenyl)methanol is similar to phenol but with a longer alkyl chain, which enhances its hydrophobic properties and makes it more suitable for certain applications.
Uniqueness
Methanesulfonic acid’s combination of strong acidity, low toxicity, and high stability makes it unique among strong acids . (4-tridecoxyphenyl)methanol’s long alkyl chain provides unique surfactant properties, making it valuable in the formulation of emulsifiers and detergents.
Properties
CAS No. |
61439-64-3 |
|---|---|
Molecular Formula |
C21H38O5S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
methanesulfonic acid;(4-tridecoxyphenyl)methanol |
InChI |
InChI=1S/C20H34O2.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(18-21)14-16-20;1-5(2,3)4/h13-16,21H,2-12,17-18H2,1H3;1H3,(H,2,3,4) |
InChI Key |
NPHFZNDWOFLLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)




![7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14582574.png)


![2-[Amino(morpholin-4-yl)methylidene]hydrazine-1-carbodithioic acid](/img/structure/B14582588.png)

![6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene](/img/structure/B14582594.png)
![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)


